molecular formula C23H20F2N4O3 B2917707 N-(2,6-difluorobenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921834-86-8

N-(2,6-difluorobenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No. B2917707
M. Wt: 438.435
InChI Key: LIKVINLKBWYJDS-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a carboxamide, a pyrazole, and a pyridine ring. It also contains a 2,6-difluorobenzyl group and a 2-methoxyethyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions. For instance, the 2,6-difluorobenzyl group could potentially be derived from 2,6-difluorobenzyl alcohol .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the difluorobenzyl group and the methoxyethyl group would add to this complexity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the carboxamide group could potentially undergo hydrolysis, and the pyrazole and pyridine rings might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could increase its lipophilicity, and the presence of the carboxamide group could allow it to participate in hydrogen bonding .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of pyrazolo[4,3-c]pyridine derivatives involve complex chemical reactions aimed at exploring their potential biological activities. For example, Hassan et al. (2014) synthesized new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, characterized their structures, and screened some for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells Hassan et al., 2014. This approach is foundational in medicinal chemistry for identifying compounds with potential therapeutic effects.

Imaging Agents for Cancer

Research into the development of new positron emission tomography (PET) imaging agents has also included pyrazolo[4,3-c]pyridine derivatives. Wang et al. (2013) synthesized a new potential PET agent for imaging B-Raf(V600E) in cancers, highlighting the role of such compounds in diagnosing and monitoring cancer Wang et al., 2013. The creation of these agents can significantly advance the precision of cancer diagnostics.

Anticancer and Anti-inflammatory Agents

The exploration of pyrazolo[4,3-c]pyridine derivatives extends to their evaluation as anticancer and anti-inflammatory agents. For instance, Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, assessing their anticancer and anti-5-lipoxygenase activities, which contributes to understanding the potential therapeutic uses of these compounds Rahmouni et al., 2016.

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. If it has biological activity, it could potentially be developed into a drug or used as a research tool .

properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-5-(2-methoxyethyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F2N4O3/c1-32-11-10-28-13-17(22(30)26-12-16-19(24)8-5-9-20(16)25)21-18(14-28)23(31)29(27-21)15-6-3-2-4-7-15/h2-9,13-14H,10-12H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKVINLKBWYJDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-difluorobenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

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